molecular formula C9H8ClNO B1438035 2-(1-Chloroethyl)-1,3-benzoxazole CAS No. 1092286-05-9

2-(1-Chloroethyl)-1,3-benzoxazole

Cat. No. B1438035
CAS RN: 1092286-05-9
M. Wt: 181.62 g/mol
InChI Key: PBDKIPQEQVWJHW-UHFFFAOYSA-N
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Description

“2-(1-Chloroethyl)-1,3-benzoxazole” is a chemical compound that is part of the oxazole family . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They have been used as intermediates in the synthesis of various new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of chloroethyl chloroformates . These compounds can be used to form protecting groups and as N-dealkylating agents . A study by Aagalwe et al. demonstrated that thiophosgene and 1-chloroethyl chlorothionoformate react readily with tertiary amines, yielding dialkylamine hydrochloride after hydrolysis of the initial product with water .


Molecular Structure Analysis

The molecular structure of “2-(1-Chloroethyl)-1,3-benzoxazole” can be analyzed using various techniques. For instance, the JSmol interactive image provided by ChemSpider offers a 3D model of the molecule . The InChI key, which is a unique identifier for chemical substances, for this compound is FRHQWSOUXIESNR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chemical reactions involving “2-(1-Chloroethyl)-1,3-benzoxazole” can be studied using chemical kinetics, which measures how quickly reactions occur . Changes in conditions that affect the speed of reaction can provide insights into how the reaction happens .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Chloroethyl)-1,3-benzoxazole” include its molecular weight, which is 168.02 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzoxazoles and their derivatives, including 2-(1-Chloroethyl)-1,3-benzoxazole, has focused on the synthesis and characterization of these compounds. For instance, studies have described the synthesis of various benzoxazole derivatives, emphasizing their promising heterocyclic structures with pharmacological potential (Khodot & Rakitin, 2022). Another study explored the synthesis of 2-aryl benzoxazoles from aldoximes, highlighting the significant biological potential of these compounds in pharmaceutical research (Nayak & Niranjan, 2017).

Biological Activity and Drug Design

Benzoxazoles, including variants like 2-(1-Chloroethyl)-1,3-benzoxazole, have been studied for their biological activities and potential applications in drug design. One study examined the protonation and deprotonation enthalpies of benzoxazole and its isomers, offering insights into their interactions in biological systems, which is crucial for drug design (Kabanda & Ebenso, 2013).

Applications in Material Science

Benzoxazole derivatives have been identified as crucial components in functional materials such as engineering plastics, optical brighteners for textiles, and metal sensors. These applications stem from their unique chemical properties and stability (Nayak & Niranjan, 2017).

Fluorescent Probes and Sensing

Specific benzoxazole compounds have been developed for use as fluorescent probes, with applications in sensing pH changes and metal cations. For example, certain benzoxazole derivatives show high sensitivity to pH and selectivity in metal cations, attributed to the unique properties of their fluorophenol moieties (Tanaka et al., 2001).

Antimicrobial Activity

Research has also been conducted on the synthesis of benzoxazole derivatives and their antimicrobial activities. Some studies have synthesized fluorescent benzoxazole derivatives and evaluated their efficacy against various bacterial and fungal strains, showing promising results in antimicrobial applications (Phatangare et al., 2013).

Safety and Hazards

“2-(1-Chloroethyl)-1,3-benzoxazole” is associated with several safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on “2-(1-Chloroethyl)-1,3-benzoxazole” and similar compounds could involve the use of electrostatic hexapoles for conformer selection . This technique could potentially enhance the control of the conformer composition of molecular beams, which would be beneficial for setting up collision experiments on conformer-selected beams .

properties

IUPAC Name

2-(1-chloroethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDKIPQEQVWJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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